LYN-1604 ULK1 Activation vs SBI-0206965 Inhibition: Directional Mechanism Evidence for TNBC Target Rationale
LYN-1604 is a ULK1 activator (agonist), whereas SBI-0206965 is a ULK1 inhibitor—representing opposite functional directions on the same kinase target. In the ADP-Glo™ kinase assay, LYN-1604 achieved an EC50 of 18.94 nM for ULK1 activation, producing 1.96-fold enzymatic activation at 100 nM [1]. In contrast, SBI-0206965 inhibits ULK1 with an IC50 of 108 nM and ULK2 with an IC50 of 711 nM [2]. Critically, when the two compounds were tested together, SBI-0206965 at 300 nM markedly reversed the LYN-1604-induced increase in ULK1 kinase activity, confirming functional antagonism [1]. In TNBC tumor tissues, ULK1 expression is significantly downregulated (p = 1.39 × 10⁻⁶ vs non-TNBC tumors by TCGA analysis; validated by tissue microarray) [1], establishing ULK1 activation—not inhibition—as the disease-relevant pharmacological strategy.
| Evidence Dimension | Mechanism direction on ULK1 kinase (activation vs inhibition) and relevance to TNBC ULK1 expression status |
|---|---|
| Target Compound Data | LYN-1604: ULK1 activator; EC50 = 18.94 nM; 1.96-fold activation at 100 nM; ULK1 activation confirmed by increased mATG13 phosphorylation at Ser318 in HEK-293T cells |
| Comparator Or Baseline | SBI-0206965: ULK1 inhibitor; IC50 = 108 nM (ULK1), 711 nM (ULK2); 300 nM reverses LYN-1604-induced ULK1 kinase activity. MRT68921: ULK1 inhibitor; IC50 = 2.9 nM (ULK1), 1.1 nM (ULK2). MRT67307: ULK1 inhibitor; IC50 = 45 nM (ULK1), 38 nM (ULK2). ULK1 expression in TNBC tumors is significantly lower than non-TNBC (p = 1.39 × 10⁻⁶). |
| Quantified Difference | LYN-1604 is the only reported small-molecule ULK1 agonist developed for cancer therapy; all other widely available ULK1 modulators (SBI-0206965, MRT68921, MRT67307) are inhibitors—a complete directional inversion of mechanism. SBI-0206965 at 300 nM functionally antagonizes LYN-1604-induced ULK1 activation. |
| Conditions | ADP-Glo™ kinase assay (EC50 determination); HEK-293T cells transfected with wild-type ULK1 (mATG13 phosphorylation); TCGA analysis of 55 TNBC vs 472 non-TNBC tumors; tissue microarray validation. |
Why This Matters
For TNBC research, a ULK1 inhibitor would be mechanistically contraindicated—LYN-1604 is the only validated ULK1 activator developed for this disease context, making it the exclusively appropriate procurement choice for studies of ULK1 activation in TNBC.
- [1] Zhang L, Fu L, Zhang S, Zhang J, Zhao Y, Zheng Y, He G, Yang S, Ouyang L, Liu B. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo. Chem Sci. 2017;8(4):2687-2701. doi:10.1039/c6sc05368h. PMID: 28553505. View Source
- [2] MedChemExpress. ULK Inhibitors & Activators Comparison Table. Product data for SBI-0206965 (ULK1 IC50 = 108 nM, ULK2 IC50 = 711 nM), MRT68921 (ULK1 IC50 = 2.9 nM, ULK2 IC50 = 1.1 nM), MRT67307 (ULK1 IC50 = 45 nM, ULK2 IC50 = 38 nM). View Source
